APN-C3-PEG4-alkyne

Bioconjugation Linker stability Thiol-click chemistry

APN-C3-PEG4-alkyne delivers uncompromised conjugate stability via its 3-arylpropiolonitrile (APN) warhead, forming irreversible thioether bonds with cysteine thiols—eliminating retro-Michael degradation seen with maleimide linkers. The PEG4 spacer, validated within the PROTAC 'Gold Standard' range, ensures optimal ternary complex geometry for efficient target degradation. The terminal alkyne enables modular, high-yielding CuAAC with azide-modified payloads. For PROTAC, ADC, or diagnostic probe assembly, this linker guarantees plasma-stable conjugates and batch-to-batch reproducibility. ≥98% purity.

Molecular Formula C25H31N3O6
Molecular Weight 469.5 g/mol
Cat. No. B605537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAPN-C3-PEG4-alkyne
SynonymsAPN-C3-PEG4-alkyne
Molecular FormulaC25H31N3O6
Molecular Weight469.5 g/mol
Structural Identifiers
InChIInChI=1S/C25H31N3O6/c1-2-14-31-16-18-33-20-21-34-19-17-32-15-11-24(29)27-13-4-6-25(30)28-23-9-7-22(8-10-23)5-3-12-26/h1,7-10H,4,6,11,13-21H2,(H,27,29)(H,28,30)
InChIKeyRDAQOUAJNYKTCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

APN-C3-PEG4-alkyne: A Heterobifunctional PEG Linker for Click Chemistry and PROTAC Synthesis


APN-C3-PEG4-alkyne (CAS 2183440-36-8) is a heterobifunctional, polyethylene glycol (PEG)-based linker, primarily utilized as a PROTAC (Proteolysis-Targeting Chimera) linker and a click chemistry reagent . It features a terminal alkyne group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and a 3-arylpropiolonitrile (APN) moiety for thiol-specific conjugation, bridged by a linear PEG4 chain and a short C3 alkyl spacer . The compound's molecular formula is C₂₅H₃₁N₃O₆, with a molecular weight of 469.53 g/mol, and it typically presents as a solid with a purity of ≥98% .

Why Generic Substitution of APN-C3-PEG4-alkyne Fails in Precision Bioconjugation


While other PEG-alkyne linkers and thiol-reactive compounds exist, simply substituting APN-C3-PEG4-alkyne with a generic alternative risks compromising conjugate stability, aqueous compatibility, and overall experimental reproducibility [1]. The unique combination of an APN group with a PEG4-alkyne chain provides a specific, orthogonal reactivity profile: the APN group forms stable thioether bonds with cysteine thiols, avoiding the retro-Michael addition issues of maleimides, while the alkyne enables clean, high-yielding CuAAC with azides [2]. A generic substitution, such as a maleimide-PEG4-alkyne, would introduce a labile linkage in biological media, potentially leading to premature payload release and invalidating quantitative in vitro or in vivo studies [1]. Furthermore, the precise PEG4 length, as opposed to PEG2 or PEG8, is empirically determined to provide an optimal balance between solubility and conformational space in PROTAC applications, a parameter not guaranteed by off-the-shelf alternatives [3].

Quantitative Differentiation of APN-C3-PEG4-alkyne: A Comparator-Based Evidence Guide


Superior Stability of APN-Thioether Conjugates Compared to Maleimide-Thiol Adducts

APN-C3-PEG4-alkyne forms thioether linkages via its 3-arylpropiolonitrile (APN) group that are significantly more stable than the succinimidyl thioether bonds formed by maleimide linkers [1]. While maleimide-thiol adducts are known to be susceptible to retro-Michael addition, leading to linker exchange with endogenous thiols in plasma, the APN-cysteine conjugate exhibits excellent stability in aqueous media, human plasma, and living cells, without risk of subsequent side reactions [2]. This enhanced stability is a qualitative but critical differentiator for experiments requiring prolonged circulation or incubation times.

Bioconjugation Linker stability Thiol-click chemistry

Orthogonal Reactivity Profile: Dual Functionalization via APN and Alkyne Groups

APN-C3-PEG4-alkyne is a heterobifunctional linker with an APN group for chemoselective cysteine conjugation and an alkyne group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) . In contrast, a simpler analog like DBCO-PEG4-alkyne relies on strain-promoted azide-alkyne cycloaddition (SPAAC), which while copper-free, proceeds at a slower second-order rate constant (approximately 1 M⁻¹s⁻¹) compared to the >10³ M⁻¹s⁻¹ achievable with CuAAC under optimized conditions [1]. The presence of the APN group on APN-C3-PEG4-alkyne provides an orthogonal, highly efficient reaction handle for thiols, a functionality absent in many generic PEG-alkyne linkers.

Click chemistry PROTAC synthesis Biorthogonal conjugation

Aqueous Solubility Enhancement from PEG4 Spacer

The PEG4 spacer in APN-C3-PEG4-alkyne significantly enhances aqueous solubility compared to shorter or alkyl-based linkers. This compound is soluble in water and a range of organic solvents, including DMSO, DCM, DMF, and THF [1]. For PROTAC applications, PEG4 is empirically established as a 'Gold Standard' linker length, providing an optimal balance between solubility and conformational reach [2]. Linkers without a PEG component, or with shorter PEG chains (e.g., PEG2), often exhibit reduced aqueous solubility, which can hinder their use in biological assays and lead to aggregation [3].

PROTAC linker Solubility Drug delivery

Definitive Application Scenarios for APN-C3-PEG4-alkyne in Research and Development


Synthesis of Stable PROTACs for Targeted Protein Degradation

APN-C3-PEG4-alkyne is a premier linker for the assembly of PROTACs. Its PEG4 length is within the empirically validated 'Gold Standard' range (PEG4-8) for achieving productive ternary complex formation between E3 ligase and target protein, optimizing degradation efficiency [1]. The linker's orthogonal functional groups allow for sequential conjugation: first, the APN group can be used to attach a thiol-containing E3 ligase ligand, followed by CuAAC to append an azide-modified target protein ligand. The resulting thioether linkage ensures the PROTAC remains intact throughout cellular assays, providing reliable DC50 and Dmax measurements [2].

Generation of Stable Antibody-Drug Conjugates (ADCs) with Defined DAR

For ADC development, APN-C3-PEG4-alkyne is employed to create homogeneous conjugates with a defined drug-to-antibody ratio (DAR). The linker's APN group can be engineered to react site-specifically with an engineered cysteine residue on the antibody, forming a stable thioether bond that avoids the plasma instability seen with maleimide conjugation [1]. The terminal alkyne then serves as a handle for CuAAC with an azide-functionalized cytotoxic payload. This two-step approach yields ADCs with improved stability in circulation and more predictable pharmacokinetic profiles compared to those synthesized with traditional, less stable linkers .

Bioconjugation of Peptides and Proteins for Imaging and Diagnostics

In diagnostic assay development or molecular imaging, APN-C3-PEG4-alkyne is used to site-specifically label peptides and proteins with fluorescent dyes, biotin, or chelators. The APN group reacts chemoselectively with cysteine residues under mild conditions, preserving the protein's native fold and biological activity [1]. Subsequent CuAAC with an azide-modified probe allows for modular and high-yielding functionalization. The PEG4 spacer maintains the conjugate's aqueous solubility, preventing aggregation and ensuring consistent performance in downstream applications like ELISA, flow cytometry, or in vivo imaging [2].

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